molecular formula C12H8ClNO3 B6327582 5-(3-Chlorophenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261997-78-7

5-(3-Chlorophenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6327582
CAS RN: 1261997-78-7
M. Wt: 249.65 g/mol
InChI Key: RKHPTHJUIJBXAL-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-hydroxynicotinic acid (5-CHNA) is a widely used organic compound in scientific research, with a variety of applications in fields such as biochemistry, physiology, and pharmacology. It is a derivative of nicotinic acid, and is also known as 3-chloro-2-hydroxy-5-phenylnicotinic acid. 5-CHNA is an important intermediate for the synthesis of other compounds, and has been studied for its potential therapeutic applications.

Scientific Research Applications

5-CHNA has a variety of applications in scientific research. It has been used as a model compound to study the structure-activity relationships of nicotinic acid derivatives, and to study the effects of chemical modifications on biological activity. It has also been used as a model compound for the study of drug metabolism and pharmacokinetics. In addition, 5-CHNA has been used as a tool to study the effects of various drugs on the nervous system, and to study the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 5-CHNA is not fully understood, but it is believed to act as an agonist at nicotinic acid receptors. It has been shown to activate the release of neurotransmitters, such as acetylcholine and norepinephrine, from nerve cells. This activation of neurotransmitter release is believed to be responsible for the therapeutic effects of 5-CHNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHNA are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to have anti-inflammatory and analgesic effects, and to reduce the levels of cholesterol and triglycerides in the blood. In addition, 5-CHNA has been shown to have anti-cancer effects, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-CHNA has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable in a variety of conditions. In addition, it is non-toxic and has a low risk of side effects. However, there are also some limitations to its use in laboratory experiments. For example, it has a short half-life, and its effects may not be as pronounced as other compounds.

Future Directions

There are a number of potential future directions for the use of 5-CHNA. It could be used to study the effects of drugs on different organs and systems, and to develop new therapeutic agents. In addition, it could be used to study the effects of environmental toxins and to develop new approaches for the treatment of various diseases. Finally, it could be used to study the effects of various drugs on the nervous system, and to study the effects of drugs on the cardiovascular system.

Synthesis Methods

5-CHNA can be synthesized through a variety of methods, including the Williamson ether synthesis, the acylation of nicotinic acid, and the reaction of chlorobenzene and hydroxylamine. The Williamson ether synthesis is the most commonly used method, and involves the reaction of a phenol and an alkyl halide in the presence of a strong base. The acylation of nicotinic acid involves the reaction of an acid chloride with nicotinic acid in the presence of a base. The reaction of chlorobenzene and hydroxylamine involves the reaction of these two compounds in the presence of a base.

properties

IUPAC Name

5-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHPTHJUIJBXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604832
Record name 5-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-2-hydroxynicotinic acid

CAS RN

1261997-78-7
Record name 5-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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